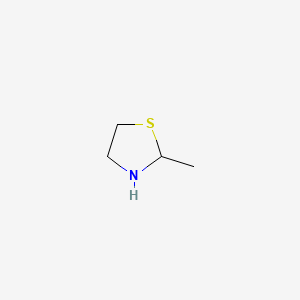

2-Methylthiazolidine

Description

Historical Context of Thiazolidine (B150603) Derivatives in Medicinal Chemistry

The journey of thiazolidine derivatives in medicinal chemistry is a compelling narrative of scientific discovery and therapeutic innovation. Although the thiazolidine ring itself was known earlier, its prominence in medicinal chemistry began to surge in the mid-20th century. Initial explorations into this class of compounds were driven by the search for novel antimicrobial agents. However, the true potential of thiazolidine derivatives began to be realized with the discovery of their wide-ranging pharmacological activities.

A pivotal moment in the history of thiazolidine derivatives was the development of the thiazolidinediones (TZDs), a class of compounds that revolutionized the treatment of type 2 diabetes. The first of these, ciglitazone, emerged in the 1980s from research at Takeda Pharmaceuticals. globalresearchonline.net Although not commercialized, its discovery as an insulin-sensitizing agent opened a new therapeutic avenue. This led to the subsequent development and launch of troglitazone (B1681588) in 1997, followed by rosiglitazone (B1679542) and pioglitazone (B448) in 1999. globalresearchonline.net These "glitazones" function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in glucose and lipid metabolism. globalresearchonline.netjuniperpublishers.com

Beyond their application in diabetes, researchers have extensively investigated thiazolidine derivatives for a multitude of other therapeutic purposes. Since the 1950s, various derivatives have been reported to possess antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties. nih.gov This broad spectrum of activity has cemented the thiazolidine scaffold as a significant and enduringly relevant structure in the annals of medicinal chemistry. nih.govresearchgate.net

Significance of Five-Membered Heterocyclic Rings in Natural Products and Pharmaceutical Structures

Five-membered heterocyclic rings, which are cyclic compounds containing at least one atom other than carbon within a five-atom ring, are of immense importance in the chemistry of life and medicine. reachemchemicals.comglobalscientificjournal.com These structures are ubiquitous in nature and form the core of many essential biological molecules and a vast array of pharmaceutical agents. nih.govnumberanalytics.com

In Natural Products:

Many vital natural products contain five-membered heterocyclic rings. For instance, the amino acid histidine features an imidazole (B134444) ring, and purines, the building blocks of DNA and RNA, are composed of a fused pyrimidine (B1678525) and imidazole ring system. nih.gov Vitamin B1 (thiamine) contains a thiazole (B1198619) ring, which is crucial for its biological function. nih.gov The prevalence of these rings in fundamental biological molecules underscores their evolutionary selection as stable and versatile chemical motifs.

In Pharmaceutical Structures:

The significance of five-membered heterocycles extends profoundly into the realm of synthetic drugs. It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. nih.gov The inclusion of these rings allows medicinal chemists to fine-tune the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govhumanjournals.com These modifications are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. humanjournals.com

Five-membered heterocycles like pyrroles, furans, thiophenes, imidazoles, and thiazoles are found in a wide range of drugs, including antibacterials, antifungals, anticancer agents, and antivirals. reachemchemicals.comnumberanalytics.com Their unique electronic and steric properties enable them to interact with biological targets with high specificity and affinity, making them a favored component in the design of new therapeutic agents. numberanalytics.commdpi.com

Overview of Thiazolidine as a Privileged Scaffold in Drug Discovery

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The thiazolidine ring system is a quintessential example of such a scaffold. nih.govcapes.gov.brnih.gov

The versatility of the thiazolidine core stems from several key features:

Structural Flexibility: The non-aromatic nature of the thiazolidine ring allows for a degree of conformational flexibility, enabling it to adapt to the binding sites of various proteins.

Hydrogen Bonding Capacity: The nitrogen atom in the ring can act as a hydrogen bond acceptor, while a proton on the nitrogen can serve as a hydrogen bond donor, facilitating interactions with biological macromolecules. globalresearchonline.net

Multiple Points for Substitution: The thiazolidine ring offers several positions (N-3 and C-2, C-4, C-5) where different chemical groups can be attached. nih.gov This allows for the creation of large libraries of derivatives with diverse pharmacological profiles.

The privileged nature of the thiazolidine scaffold is evidenced by the broad spectrum of biological activities exhibited by its derivatives. These include:

Antidiabetic globalresearchonline.netcapes.gov.br

Anticancer nih.govmedcraveonline.com

Antimicrobial nih.gove3s-conferences.org

Anti-inflammatory nih.govajrconline.org

Antiviral nih.gov

Anticonvulsant nih.gov

The ability of the thiazolidine scaffold to serve as a platform for the development of drugs targeting a wide array of diseases highlights its immense value in drug discovery. capes.gov.brnih.govresearchgate.net Researchers continue to explore the potential of this remarkable heterocyclic system in the search for new and improved medicines. humanjournals.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMLFUMEBNHPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865132 | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-16-6 | |

| Record name | 2-Methylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTETRAHYDROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylthiazolidine and Its Derivatives

Condensation Reactions in Thiazolidine (B150603) Synthesis

Condensation reactions represent a fundamental and versatile approach to constructing the thiazolidine ring system. These reactions typically involve the formation of a carbon-nitrogen and a carbon-sulfur bond in a single synthetic operation, often with the elimination of a small molecule like water.

Aldehyde/Ketone and Thiol Condensation Approaches

The most direct and common method for synthesizing thiazolidines is the condensation reaction between an aldehyde or a ketone, a thiol, and an amine. ontosight.ai Thiazolidines can be synthesized through the reaction of an aldehyde or ketone with a compound containing both a thiol and an amine group, such as cysteamine (B1669678) or cysteine. ontosight.aiasianjpr.comwikipedia.org This reaction is reversible, and as a result, many thiazolidines are susceptible to hydrolysis in aqueous solutions, breaking down into their original thiol and aldehyde or ketone components. asianjpr.com The general mechanism involves the initial formation of a hemithioacetal or a Schiff base, followed by an intramolecular cyclization. The reaction of volatile aldehydes with cysteamine (2-aminoethanethiol) under mild conditions, such as neutral pH and room temperature, yields stable thiazolidine derivatives. dss.go.thresearchgate.net

Cysteine and Acetaldehyde (B116499) Condensation Pathways for 2-Methylthiazolidine-4-carboxylic Acid Formation

A significant derivative, this compound-4-carboxylic acid (MTCA), is formed from the non-enzymatic condensation of L-cysteine and acetaldehyde. researchgate.netresearchgate.netnih.gov This reaction is of particular interest due to its biological relevance, as acetaldehyde is a metabolite of ethanol (B145695). researchgate.netnih.gov The formation of MTCA effectively sequesters the reactive acetaldehyde. researchgate.nethelsinki.fi The reaction proceeds readily in aqueous solutions and results in a mixture of cis and trans diastereomers with respect to the methyl group at the C-2 position and the carboxylic acid group at the C-4 position. researchgate.net The condensation is spontaneous and can occur under physiological conditions. researchgate.netrsc.org

Similarly, derivatives of this compound-2,4-dicarboxylic acid can be prepared through the condensation of pyruvic acid or its esters with L-cysteine. jst.go.jpnih.gov This reaction also proceeds spontaneously at room temperature in solvents like ethanol or water, yielding a mixture of diastereoisomers. jst.go.jp

Thiourea (B124793) and Chloroacetic Acid in Thiazolidinedione Ring Synthesis

Thiazolidinediones (TZDs), which feature two carbonyl groups on the thiazolidine ring, are synthesized through a different condensation pathway. asianjpr.com A common and cost-effective method involves the reaction of thiourea and chloroacetic acid in water. nih.govmdpi.comderpharmachemica.com The initial reaction often leads to the formation of 2-imino-4-thiazolidinone, which is then hydrolyzed to the desired 2,4-thiazolidinedione (B21345). nih.gov This hydrolysis step can be facilitated by the in situ generation of hydrochloric acid during the reaction. nih.gov The reaction conditions, such as temperature and the use of microwave irradiation, can be optimized to improve yields and reduce reaction times. nih.govmdpi.com For instance, microwave-assisted synthesis can produce the desired TZD in high yield without the need for extensive purification. nih.gov

The table below summarizes various synthetic conditions for the formation of 2,4-thiazolidinedione from thiourea and chloroacetic acid.

| Reactants | Solvent | Conditions | Intermediate | Product | Yield | Reference |

| Thiourea, Chloroacetic Acid | Water | Reflux, 10-15 hrs, 100-110°C with HCl | 2-imino-4-thiazolidinone | 2,4-Thiazolidinedione | 80% | derpharmachemica.com |

| Thiourea, Chloroacetic Acid | Water | Microwave, 110°C, 12 min | Not specified | 2,4-Thiazolidinedione | 90% | mdpi.com |

| Thiourea, Chloroacetic Acid | Water | Ice-cold, 15 min, then microwave 250W, 5 min | 2-imino-4-thiazolidinone | 2,4-Thiazolidinedione | 83% | nih.gov |

| Thiourea, Chloroacetic Acid | Water | Stirring, 15 min, then reflux with HCl, 10-15 hrs | White precipitate | 2,4-Thiazolidinedione | Not specified | derpharmachemica.com |

Mechanism of Thiazolidine Formation in Aldehyde/Cysteamine Systems

The mechanism of thiazolidine formation from an aldehyde and cysteamine involves a series of nucleophilic attacks and cyclization. perfumerflavorist.com In the case of aldehydes with more than two carbon atoms, the nucleophilic amino group of cysteamine attacks the carbonyl carbon to form a hemiketal. dss.go.th Subsequent protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a secondary carbocation. dss.go.th The thiolate anion then performs a nucleophilic attack on this carbocation, resulting in the cyclized thiazolidine ring. dss.go.th

For formaldehyde, the reaction is promoted by buffers like phosphate, which can stabilize the primary carbocation formed after the initial attack of the amino group and subsequent dehydration, facilitating the final cyclization by the thiol group. dss.go.thnih.gov

Transition-Metal Catalysis in Thiazoline (B8809763)/Thiazolidine Transformations

Transition-metal catalysis offers powerful and selective methods for the transformation of thiazolidines into other valuable heterocyclic compounds, such as thiazolines.

Ru/PPh3 or Ru/TMEDA-Catalyzed Oxidation of 2-Thiazolidines to 2-Thiazolines

A significant advancement in this area is the ruthenium-catalyzed oxidation of 2-thiazolidines to 2-thiazolines. researchgate.net This reaction provides a mild and efficient alternative to harsher oxidation methods. Catalytic systems such as RuCl2(PPh3)3 or a combination of RuCl3 and tetramethylethylenediamine (TMEDA) can be employed. researchgate.netsci-hub.se The oxidation is typically carried out using a terminal oxidant like tert-butyl hydroperoxide (TBHP) at ambient temperature. researchgate.net

This method is highly chemoselective, targeting the amine-imine oxidation, and regioselective, leading to the formation of the double bond at the 2-position of the thiazolidine ring. researchgate.net This selectivity is maintained even when the thiazolidine substrate contains other potentially oxidizable groups, such as esters at the 4-position. researchgate.net The proposed mechanism involves the formation of an imine-hydridoruthenium complex via β-hydride elimination from a ruthenium-amine complex, which is then oxidized by TBHP to yield the thiazoline product. sci-hub.se

The table below presents results from the Ru-catalyzed oxidation of various 2-thiazolidines to 2-thiazolines.

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Time | Product | Yield | Reference |

| 2-Phenylthiazolidine | RuCl2(PPh3)3 | TBHP | CH2Cl2 | Room Temp | 4 h | 2-Phenyl-2-thiazoline | 55% | sci-hub.se |

| 2-Naphthylthiazolidine | RuCl2(PPh3)3 | TBHP | CH2Cl2 | Room Temp | 4 h | 2-Naphthyl-2-thiazoline | 40% | sci-hub.se |

| Ethyl 2-phenylthiazolidine-4-carboxylate | RuCl3/TMEDA | TBHP | CH2Cl2 | Room Temp | 4 h | Ethyl 2-phenyl-2-thiazoline-4-carboxylate | 67% | researchgate.net |

Copper Nanoparticle Catalysis in Thiazolidine Thiones Synthesis

The application of nanotechnology in catalysis has provided a significant leap forward in the synthesis of heterocyclic compounds. Copper nanoparticles, in particular, have emerged as highly efficient catalysts due to their large surface area-to-volume ratio and unique electronic properties. wikipedia.org These characteristics contribute to enhanced catalytic activity, often resulting in higher reaction yields and shorter reaction times compared to their bulk counterparts. wikipedia.org

In the context of thiazolidine synthesis, copper(II)-complex functionalized magnetite nanoparticles have been successfully employed as a heterogeneous nanocatalyst. researchgate.net This catalyst, with particle sizes in the range of 10–20 nm, has proven effective in aldol (B89426) condensation reactions to produce 5-arylidene-2-thioxothiazolidin-4-ones. researchgate.net The magnetic nature of the nanoparticles allows for easy recovery and reuse of the catalyst, adding to the environmental and economic benefits of this methodology. researchgate.net Furthermore, one-pot, multicomponent reactions catalyzed by copper have been developed for the synthesis of thiazolidin-2-imines, demonstrating the versatility of copper catalysis in generating diverse thiazolidine derivatives. acs.orgresearchgate.net Mechanistic studies, including density functional theory calculations, have shed light on the chemo- and regioselectivity of these copper-catalyzed reactions, indicating a lower energy barrier for the S-cyclized product formation. acs.orgresearchgate.net

Role of Transition Metal-Promoted Reactions in Spiro-Thiazolidine Synthesis

Spiro-thiazolidines, a class of compounds characterized by a spirocyclic junction involving a thiazolidine ring, have garnered significant interest due to their unique three-dimensional structures and biological activities. rsc.orgresearchgate.netrsc.org The construction of the sterically demanding quaternary carbon center at the spiro junction often requires specialized synthetic strategies. rsc.org Transition metal-promoted reactions have proven to be a powerful tool for the synthesis of these complex molecules. rsc.org

Various transition metals have been utilized to catalyze the formation of spiro-thiazolidines through diverse reaction pathways, including cycloadditions and rearrangements. rsc.org For instance, molybdenum hexacarbonyl (Mo(CO)6) has been used as a catalyst in the [2+2+2] cyclotrimerization reaction of propargyl halides to generate spiro-rhodanine derivatives. researchgate.net Wilkinson's catalyst, a rhodium-based complex, has also been employed in the synthesis of linearly fused spirocyclic alcohol derivatives of thiazolidinedione. beilstein-journals.orgnih.govd-nb.info More recently, transition-metal-free approaches for the synthesis of spiro-oxazolidines have been developed, highlighting a move towards more sustainable and less toxic synthetic methods. nih.gov

Diversity-Oriented Synthesis of Thiazolidinediones

Thiazolidinediones (TZDs) are a prominent class of heterocyclic compounds with a wide range of biological applications. researchgate.netresearchgate.netnih.gov Diversity-oriented synthesis (DOS) has emerged as a key strategy to generate libraries of structurally diverse TZD derivatives for biological screening. nih.gov This approach aims to create a multitude of compounds from a common starting material through various reaction pathways. medcraveonline.com

[2+2+2] Cyclotrimerization Strategies

A noteworthy strategy for the diversity-oriented synthesis of spiro-thiazolidinediones involves a [2+2+2] cyclotrimerization reaction. beilstein-journals.orgnih.govd-nb.info This approach allows for the assembly of the spirocyclic core in a single step from acyclic precursors. beilstein-journals.orgnih.govd-nb.info The synthesis begins with the preparation of a dipropargylated thiazolidinedione intermediate. beilstein-journals.orgnih.gov This diyne precursor then undergoes a cyclotrimerization reaction with various alkynes in the presence of a suitable catalyst, such as Wilkinson's catalyst, to yield a diverse range of spiro-thiazolidinediones. beilstein-journals.orgnih.govd-nb.info This method has been successfully applied to create libraries of spirothiazolidinediones for biological evaluation. beilstein-journals.orgnih.govd-nb.info

N-Alkylation and N-Propargylation of Thiazolidinediones

Functionalization of the thiazolidinedione scaffold at the nitrogen atom (N-alkylation and N-propargylation) is a common and effective method for generating structural diversity. nih.govresearchgate.net A variety of bases and solvents have been explored to optimize these reactions. nih.gov Common bases include potassium carbonate, triethylamine, and sodium hydride, while solvents like acetone (B3395972) and dimethylformamide are frequently used. nih.gov N-propargylation is particularly significant as it introduces a terminal alkyne functionality, which can be further elaborated through reactions such as the previously mentioned [2+2+2] cyclotrimerization or click chemistry, thereby expanding the chemical space of the synthesized library. beilstein-journals.org

Stereoselective Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

The stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids is of great importance due to the prevalence of this chiral scaffold in biologically active molecules. novapublishers.com The key challenge lies in controlling the stereochemistry at the C2 position of the thiazolidine ring. tandfonline.com

In Situ Imine Intermediate Mechanism and Stereoselectivity

The synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids is typically achieved through the nucleophilic addition of L-cysteine to an aromatic aldehyde. tandfonline.com The stereoselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on the aromatic aldehyde. tandfonline.comtandfonline.com A proposed mechanism for this transformation involves the formation of an in situ imine intermediate. tandfonline.comtandfonline.comresearchgate.net Real-time IR monitoring has provided evidence for the existence of this imine intermediate, with characteristic C=N stretching frequencies observed. tandfonline.comtandfonline.com NMR studies have further supported this mechanism. tandfonline.comresearchgate.net The stereochemical outcome of the reaction is determined during the subsequent intramolecular cyclization of the imine intermediate. tandfonline.comresearchgate.net The presence of certain substituents on the aromatic aldehyde, such as an ortho-hydroxyl group, can lead to strong hydrogen bonding, which plays a crucial role in directing the stereoselectivity of the cyclization, favoring the formation of a specific diastereomer. tandfonline.comresearchgate.net

Influence of Substituents on Diastereomeric Excess

The formation of this compound derivatives often involves the creation of a new stereocenter at the C-2 position. When the starting materials are chiral, this can lead to the formation of diastereomers. The ratio of these diastereomers, known as the diastereomeric excess (d.e.), is significantly influenced by the nature of the substituents on the reactants.

The condensation of cysteine with acetaldehyde, a common method for synthesizing this compound-4-carboxylic acid, results in a mixture of cis and trans diastereomers. researchgate.net The stereochemical outcome is dictated by the direction of the nucleophilic attack of the thiol group on the imine intermediate. The size and electronic properties of substituents on both the aldehyde and the amino acid can influence the transition state geometry and, consequently, the diastereomeric ratio.

For instance, in the synthesis of 2-(aryl substituted) thiazolidine-4-carboxylic acids from aromatic aldehydes and (R)-cysteine, the reaction in boiling acidified methanol (B129727) yields diastereomeric mixtures. researchgate.net The specific ratio of diastereomers is dependent on the substituent on the aromatic ring. For example, 4-nitrobenzaldehyde (B150856) initially affords a single isomer that then epimerizes to a diastereomeric mixture in the NMR solvent. researchgate.net This highlights the role of both kinetic and thermodynamic control in determining the final diastereomeric composition.

Furthermore, studies on aldol reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones have shown that the size of the ortho substituent on the aryl group at the N3 position influences the diastereoselectivity at the C-5 position of the thiazolidine ring. mdpi.com While the reaction with benzaldehyde (B42025) showed a lack of facial selectivity with respect to the aldehyde, the shielding effect of the aryl group on the enolate intermediate led to varying degrees of diastereoselectivity, with ratios up to 11.5:1. mdpi.com

The diastereoselectivity in the synthesis of tricyclic thiazolidine-ring fused systems from L-cysteine or D-penicillamine and succindialdehyde is also noteworthy. scielo.br This one-pot procedure leads to the formation of a single stereoisomer, demonstrating high diastereoselectivity. scielo.br The stereochemistry of the newly formed chiral centers is influenced by the chirality of the starting amino acid. scielo.br

The following table summarizes the influence of different substituents on the diastereomeric excess in the synthesis of this compound derivatives based on various studies.

Table 1: Influence of Substituents on Diastereomeric Excess

| Reactants | Substituent | Observed Diastereomeric Ratio/Excess | Reference |

|---|---|---|---|

| (R)-Cysteine and aromatic aldehydes | 4-Nitrobenzaldehyde | Initially one isomer, then epimerizes | researchgate.net |

| Axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones and benzaldehyde | Ortho substituent on N3-aryl group | Up to 11.5:1 d.r. | mdpi.com |

| L-Cysteine and succindialdehyde | - | Single stereoisomer | scielo.br |

| D-Penicillamine and succindialdehyde | - | Single stereoisomer (opposite stereochemistry to L-cysteine derivative) | scielo.br |

Green Chemistry Approaches in Thiazolidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidine derivatives to minimize the environmental impact of chemical processes. researchgate.netjocpr.compharmascholars.com These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions, as well as the development of one-pot and multi-component reactions to improve efficiency and reduce waste. researchgate.net

Several green synthetic strategies have been developed for thiazolidine synthesis, including:

Use of Green Solvents: Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. nih.gov They are biodegradable, non-flammable, and can often act as both the solvent and the catalyst. nih.gov For example, the synthesis of thiazolidinedione derivatives has been successfully carried out in a choline (B1196258) chloride/N-methylurea DES, with yields ranging from 21.49% to 90.90%. nih.gov Water is another environmentally friendly medium that has been utilized for thiazolidine synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of thiazolidine derivatives compared to conventional heating methods. jocpr.com

Solid-Supported Catalysts: The use of solid-supported catalysts, such as silica-supported iodine and potassium carbonate, offers several advantages, including ease of handling, simple product purification through filtration, and the potential for catalyst recycling. pharmascholars.com This approach has been successfully applied to the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives. pharmascholars.com

One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single operation, which reduces solvent usage, energy consumption, and waste generation. researchgate.net The development of one-pot procedures for synthesizing thiazolidine derivatives is a key focus of green chemistry efforts in this area. chemmethod.com

The following table provides an overview of various green chemistry approaches employed in the synthesis of thiazolidine derivatives.

Table 2: Green Chemistry Approaches in Thiazolidine Synthesis

| Green Approach | Specific Method | Reactants | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Green Solvents | Deep Eutectic Solvent (Choline chloride/N-methylurea) | Substituted benzaldehydes and thiazolidinedione | Thiazolidinedione derivatives | Biodegradable, acts as solvent and catalyst | nih.gov |

| Green Solvents | "On water" | N-substituted thiazolidinediones and isatin (B1672199) derivatives | Thiazolidinedione-isatin conjugates | Environmentally benign, excellent yields and diastereoselectivities | researchgate.net |

| Energy Efficiency | Microwave Irradiation | Various aromatic aldehydes and other reactants | Thiazolidine derivatives | Reduced reaction time, increased yield | jocpr.com |

| Recyclable Catalysts | Silica-supported iodine and potassium carbonate | Thiazolidinedione and various aldehydes | Thiazolidinedione derivatives | Non-toxic, easy filtration, recyclable | pharmascholars.com |

| One-Pot Synthesis | Microwave-assisted, solventless | Gallic acid and hydrazine (B178648) hydrate | Galloyl hydrazide (intermediate for thiazolidine-4-one derivatives) | Fast, efficient, solvent-free | chemmethod.com |

Reaction Mechanisms and Chemical Transformations of 2 Methylthiazolidine

Ring-Opening Reactions of the Thiazolidine (B150603) Ring

Thiazolidine and its derivatives are known to undergo ring-opening reactions, which can be influenced by factors such as pH and the nature of substituents on the ring. rsc.org These reactions are crucial in understanding the stability and reactivity of these compounds in different chemical environments.

In aqueous solutions, thiazolidine derivatives can decompose into their constituent aldehydes and aminothiols. rsc.org For 2-methylthiazolidine, this involves the release of acetaldehyde (B116499) and cysteine. This decomposition is a reversible process, and the equilibrium is influenced by the pH of the solution. rsc.org The hydrolytic stability of thiazolidine derivatives varies depending on the substitution at the 2-position. 2-monosubstituted thiazolidines, such as this compound, are generally more stable to hydrolytic ring cleavage compared to their 2,2-disubstituted counterparts. google.com The decomposition of this compound-4-carboxylic acid (MTCA), a condensation product of acetaldehyde and cysteine, is influenced by the surrounding environment. researchgate.net

C-S Bond Cleavage Mechanisms

Redox Reactions Involving Thiazolidines and Thiazolines

Thiazolidines can be oxidized to form the corresponding thiazolines. tandfonline.comdss.go.th This transformation is a redox reaction that can be catalyzed by various reagents. For example, the oxidation of this compound can yield 2-methyl-2-thiazoline. This process is significant in the formation of various flavor and aroma compounds. perfumerflavorist.com The reaction of cysteamine (B1669678) with aldehydes initially forms thiazolidines, and a subsequent oxidation step leads to the formation of thiazolines. perfumerflavorist.com

Protonation and Tautomeric Equilibria in Thiazolidinone Derivatives

Thiazolidinone derivatives, which are structurally related to this compound, can exist in different tautomeric forms. Quantum chemical studies have been employed to investigate the stability of these tautomers. For instance, in thiazolidin-2-thione, the thione form is generally more stable. arkat-usa.org The protonation of these molecules is also a key aspect of their reactivity. The site of protonation can influence the subsequent reaction pathways. For thiazolidin-2-thione, calculations suggest that protonation occurs at the thione group. arkat-usa.org Thiazolidines themselves can undergo ring-chain tautomerism, although the ring form is often predominant in the equilibrium mixture. rsc.orgrsc.org

Reactivity of the Thiazolidine Scaffold with Biogenic Nucleophiles

The thiazolidine scaffold can react with various biogenic nucleophiles. Acetaldehyde, a precursor to this compound, is a highly reactive electrophile that readily reacts with nucleophiles such as cysteine. researchgate.netniph.go.jp The formation of this compound-4-carboxylic acid (MTCA) from acetaldehyde and cysteine is a non-enzymatic condensation reaction that occurs in biological systems. researchgate.net This reaction is considered a detoxification pathway for acetaldehyde. researchgate.netniph.go.jp The high reactivity of acetaldehyde towards biogenic nucleophiles underscores the importance of its sequestration through the formation of thiazolidine derivatives. researchgate.netniph.go.jp

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-Methylthiazolidine. arxiv.org DFT methods, which are based on the Kohn-Sham theorem, correlate the ground state energy of a system with its electronic density, providing a balance of computational efficiency and accuracy. unizg.hr These calculations are instrumental in predicting various chemical properties. unizg.hrscirp.org

DFT calculations have been employed to determine the acidity constants (pKa) and chemical equilibrium constants for processes involving this compound, such as ring-opening and deprotonation. unizg.hr The pKa values can be calculated using thermodynamic cycles that involve computing the Gibbs free energies (ΔG) in both the gas phase and in solution. unizg.hr A common approach is the use of a solvation model, like the Solvation Model based on Density (SMD), which treats the solvent as a continuum with a specific dielectric constant. unizg.hr

A computational study on thiazolidine (B150603) and its derivatives, including 2-methyl-thiazolidine, utilized DFT methods to calculate these crucial parameters. The research provided insights into the chemistry of experimentally observed reactions that had not been previously detailed in the literature. unizg.hr Such calculations are vital for understanding the behavior of the compound in different chemical environments and predicting its reactivity in acid-base reactions. scirp.orgresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| ΔGgas | Gibbs free energy change in the gas phase. | Component of the thermodynamic cycle for pKa calculation. unizg.hr |

| ΔGsolv | Gibbs free energy of solvation. | Accounts for solvent effects on the molecule's stability. unizg.hr |

| pKa | Acid dissociation constant. | Quantifies the acidity of the N-H proton in the thiazolidine ring. unizg.hr |

| Keq | Equilibrium constant for ring-opening. | Indicates the stability of the ring structure versus its open-chain tautomer. unizg.hr |

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's chemical reactivity and stability. ajchem-a.comresearchgate.net The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. irjweb.commdpi.com

The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netirjweb.com Other descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) are calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity. ajchem-a.commdpi.com A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com Computational studies on this compound have used DFT to calculate these descriptors, providing a detailed picture of its electronic behavior. unizg.hr

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.netirjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP map displays regions of negative potential (electron-rich, typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are favorable for nucleophilic attack. researchgate.net

For heterocyclic systems like thiazolidine derivatives, MESP analysis can identify the most reactive parts of the molecule. researchgate.netnih.gov The topology of the MESP, including the locations of potential minima (Vmin), can provide quantitative insights into substituent effects and noncovalent interactions. rsc.orgnih.gov Studies on related thiazolidine structures show that the oxygen and nitrogen atoms often represent regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. researchgate.net

Analysis of Global Reactivity Descriptors (HOMO-LUMO Gap, Electronegativity, Chemical Hardness)

Conformational Analysis and Stereochemistry

The three-dimensional structure and conformational flexibility of the thiazolidine ring are crucial determinants of its chemical and biological properties. The five-membered ring is not planar and can adopt various puckered conformations, such as envelope or half-chair forms. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for elucidating the configuration and preferred conformation of cyclic molecules like this compound in solution. acs.orgrsc.org By analyzing chemical shifts and vicinal coupling constants (3J), researchers can deduce the geometry of the ring and the orientation of substituents. cdnsciencepub.comresearchgate.net

Early studies investigated the configuration and conformation of N-nitroso-2-methylthiazolidine, a derivative that provides insight into the conformational behavior of the parent ring system. acs.orgacs.org For thiazolidine rings, NMR data can help determine the equilibrium between different conformations. For instance, in substituted thiazolidines, the size of the substituent can dictate whether it preferentially occupies a pseudo-equatorial or pseudo-axial position to minimize steric strain. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in the precise assignment of protons and carbons and provide more detailed structural information. rsc.orgresearchgate.net

Elucidation of Binding Modes and Affinities in Ligand-Receptor Interactions

Understanding how a molecule like this compound, or a larger molecule containing this moiety, interacts with biological receptors is fundamental to medicinal chemistry. Ligand binding is a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov A single ligand may adopt multiple binding modes within a receptor's binding pocket, which can influence its functional effect. nih.govrutgers.edu

Molecular Dynamics Simulations for Thiazolidine Ring Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of thiazolidine ring systems at an atomic level. This method allows researchers to observe the time-dependent behavior, conformational changes, and interaction dynamics of these molecules, which is not possible with static modeling techniques. rsc.org By simulating the movements of atoms and molecules over time, MD provides deep insights into the stability of thiazolidine derivatives when interacting with biological targets, such as proteins and enzymes. rsc.orgplos.org

MD simulations are particularly valuable in drug discovery for assessing the stability of a ligand-protein complex. plos.org The simulations can predict how a molecule, such as a thiazolidine derivative, will bind to a receptor and how stable that interaction will be over a period of time. researchgate.netnih.gov Key parameters are often analyzed to interpret the results of an MD simulation. These include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame from a reference frame. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached a stable conformation. plos.orgresearchgate.net For instance, a 10ns molecular dynamics simulation of a diaryl substituted pyrazolyl 2,4-thiazolidinedione (B21345) complexed with pancreatic lipase (B570770) revealed a stable binding conformation with a maximum RMSD of approximately 3Å. nih.gov In another study, a 200 ns simulation of a 2,4-thiazolidinedione derivative complex showed stable conformation with RMSD values below 1 Å. researchgate.net

Other important parameters include the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of each amino acid residue in a protein, helping to identify flexible regions. plos.org The Radius of Gyration (Rg) provides information about the compactness of the protein-ligand system, while the Solvent Accessible Surface Area (SASA) measures the portion of the molecule accessible to the solvent, giving insights into conformational changes upon binding. plos.org The number of hydrogen bonds formed between the ligand and the protein over the simulation time is also a critical indicator of binding stability. plos.org

Research on various thiazolidine-2,4-dione derivatives has utilized MD simulations to confirm their binding stability with therapeutic targets. For example, simulations of up to 100 ns have been used to study the binding of these derivatives to VEGFR-2, a key target in cancer therapy. plos.org These studies analyze the conformational changes and binding integrity of the complex, providing a detailed understanding of the structure-function relationship. plos.org The insights gained from MD simulations are crucial for the rational design and optimization of new, more potent therapeutic agents based on the thiazolidine scaffold.

Table 1: Summary of Molecular Dynamics Simulation Studies on Thiazolidine Ring Systems

| Compound Class | Target Protein | Simulation Time | Key Findings | Reference(s) |

| Diaryl pyrazolyl 2,4-thiazolidinediones | Pancreatic Lipase | 10 ns | Stable binding conformation in the active site (Max RMSD ≈ 3Å). | nih.gov |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | 100 ns | Confirmed binding stability and integrity of the ligand-protein complex. | plos.org |

| 2,4-Thiazolidinedione derivatives | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | 200 ns | Stable conformation of the complex (RMSD values < 1 Å). | researchgate.net |

| Thiazolidine-2,4-diones | SARS-CoV-2 Mpro | 100 ns | Assessed inhibitory effects and binding stability. | rsc.org |

Spectroscopic Elucidation and Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-methylthiazolidine, providing unambiguous information about its atomic connectivity and three-dimensional arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm the presence and chemical environment of each atom in the this compound structure. For the related compound, this compound-4-carboxylic acid, which exists as a mixture of stereoisomers, specific chemical shifts have been identified. cdnsciencepub.com The methyl group on the C2 carbon introduces a new chiral center, leading to distinct signals for the cis and trans diastereomers relative to the carboxylic acid group at C4. cdnsciencepub.comresearchgate.net

In one study, the ¹H NMR spectrum of the cis isomer of this compound-4-carboxylic acid showed a doublet for the C2-methyl protons at approximately δ 1.7 ppm and a quartet for the C2-proton at δ 5.0 ppm. researchgate.net The trans isomer displayed signals at similar positions but with different multiplicities or slight shifts, such as the C2-proton appearing at δ 4.8 ppm. researchgate.net The protons on the C5 carbon, adjacent to the carboxyl group, typically appear upfield as a multiplet. cdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom. For this compound-4-carboxylic acid, the carboxyl carbon is the most deshielded, appearing around 170-174 ppm. cdnsciencepub.com The C4 carbon is the next most deshielded, followed by C2 and C5. cdnsciencepub.com The presence of the methyl group on C2 causes a downfield shift for the C2 carbon compared to an unsubstituted thiazolidine (B150603). cdnsciencepub.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound-4-carboxylic acid

This table presents predicted data for illustrative purposes.

| Atom | Chemical Shift (δ) ppm |

|---|---|

| C=O (Carboxyl) | ~172.5 |

| C2 | ~65.1 |

| C4 | ~69.8 |

| C5 | ~35.2 |

| CH₃ (Methyl) | ~21.3 |

Data sourced from the Human Metabolome Database (HMDB) for this compound-4-carboxylic acid. hmdb.ca

Determining the relative stereochemistry of substituents on the thiazolidine ring is a critical application of advanced NMR techniques. For diastereomers of this compound derivatives, the spatial relationship between the methyl group at the C2 position and substituents at other chiral centers (like C4) can be established using methods such as Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net

An NOE experiment measures the transfer of nuclear spin polarization from one nucleus to another through space. A strong NOE correlation between the protons of the C2-methyl group and the proton at C4 would indicate that they are on the same face of the thiazolidine ring, confirming a cis configuration. Conversely, the absence of this correlation would suggest a trans relationship. ipb.pt The values of vicinal proton coupling constants can also help in assigning stereochemistry. ipb.pt In some cases, the use of lanthanide shift reagents has been employed to study the conformation of thiazolidine rings. acs.org

1H NMR and 13C NMR for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to quantify its presence, often at trace levels. It is typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

Liquid chromatography-mass spectrometry (LC-MS) is highly effective for separating and quantifying diastereomers of this compound derivatives, which is crucial for assessing the stereoselectivity of a synthesis. unacademy.com Diastereomers have different physical properties and can be separated using chiral or reversed-phase HPLC columns. jst.go.jp

In the analysis of N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester, a derivative of this compound, reversed-phase HPLC was used to separate the cis and trans isomers. jst.go.jp The separated isomers are then detected by the mass spectrometer, which allows for precise quantification of the amount of each diastereomer in the mixture. This data is used to calculate the diastereomeric excess (d.e.), which measures the purity of one diastereomer over the other. unacademy.comjst.go.jp

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgthermofisher.com In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and polarity as it passes through a capillary column. thermofisher.com The mass spectrometer then fragments the eluted compound and records the mass-to-charge ratio (m/z) of the fragments, creating a unique mass spectrum that serves as a molecular fingerprint.

GC-MS is widely used in environmental analysis, food and flavor analysis, and forensic toxicology. wikipedia.orgnews-medical.net For this compound, the NIST Mass Spectrometry Data Center reports a main library spectrum with a top m/z peak at 56 and other significant peaks at m/z 44 and 103. nih.gov This technique allows for the positive identification and quantification of the compound in complex matrices. wikipedia.org

Table 2: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Top m/z Peaks | 56, 44, 103 |

| Kovats Retention Index (Standard non-polar column) | 889, 890, 900 |

| Kovats Retention Index (Standard polar column) | 1415, 1418, 1422, 1434 |

Data sourced from the PubChem database. nih.gov

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for quantifying compounds in complex biological or environmental samples. ual.esnih.gov This method is particularly suited for polar and thermally fragile molecules that are not easily analyzed by GC-MS. ual.es

For the analysis of this compound-4-carboxylic acid (MTCA), a condensation product of cysteine and acetaldehyde (B116499), a method involving LC coupled with ESI-MS/MS was developed. researchgate.net In this approach, known as tandem mass spectrometry or MS/MS, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. openagrar.denih.gov This process, often performed in selected reaction monitoring (SRM) mode, significantly reduces background noise and enhances selectivity and sensitivity, allowing for accurate quantification even at very low concentrations in samples like blood and urine. researchgate.netopenagrar.de

Biological and Biomedical Research Applications

Medicinal Chemistry and Drug Discovery

The thiazolidine (B150603) ring system, a core component of 2-methylthiazolidine, is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a versatile scaffold for the design and synthesis of a wide range of biologically active compounds. The presence of nitrogen and sulfur atoms in the five-membered ring provides opportunities for various chemical modifications, allowing for the fine-tuning of pharmacological properties.

Scaffold for Novel Compound Design and Synthesis

The this compound framework serves as a foundational scaffold for the creation of new chemical entities with therapeutic potential. researchgate.net Its derivatives, particularly the 2,4-thiazolidinediones (TZDs), have been extensively investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. researchgate.netnih.govnih.gov The adaptability of the thiazolidine ring allows for substitutions at multiple positions, enabling chemists to generate extensive libraries of compounds for screening and lead optimization. researchgate.net For instance, the synthesis of novel 2,4-thiazolidinedione (B21345) derivatives often involves the reaction of 2,4-thiazolidinedione with various aldehydes and amines, demonstrating the scaffold's utility in combinatorial chemistry approaches. ijpsjournal.com

Structure-Activity Relationship (SAR) Studies of Thiazolidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. openaccessjournals.com For thiazolidine derivatives, SAR studies have been crucial in identifying key structural features responsible for their therapeutic effects. researchgate.net Research has shown that modifications at the C5 position of the thiazolidinedione core can significantly impact the anticonvulsant efficacy of these compounds. ijpsjournal.com Furthermore, the nature of substituents on the phenyl ring of certain thiazolidine derivatives can determine whether a compound exhibits hypoglycemic or anti-inflammatory properties. turkjps.org These studies guide the rational design of more potent and selective drug candidates by systematically altering the scaffold and observing the resulting changes in biological function. openaccessjournals.comsciensage.info

Role as a Pharmacophore in Therapeutic Agents

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The thiazolidine ring, and specifically the 2,4-thiazolidinedione moiety, acts as a critical pharmacophore in a variety of therapeutic agents. researchgate.netnih.gov This structural motif is recognized for its ability to interact with various biological targets, including enzymes and receptors. nih.gov For example, thiazolidinediones are well-known agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, which forms the basis of their use as insulin (B600854) sensitizers. nih.govontosight.ai The strategic inclusion of the thiazolidine scaffold in drug design highlights its importance as a key pharmacophoric element in the development of novel therapies. nih.gov

Enzymatic and Metabolic Pathways

Beyond its role in synthetic medicinal chemistry, this compound and its related structures are involved in and used to study enzymatic and metabolic pathways, particularly those involving sulfur-containing compounds.

Interaction with Rhodanese Enzyme

Rhodanese, also known as thiosulfate (B1220275) sulfurtransferase (TST), is a mitochondrial enzyme involved in cyanide detoxification and the metabolism of sulfane sulfur-containing compounds. nih.govmdpi.com Research has indicated that some thiazolidine derivatives can interact with rhodanese. ptbioch.edu.pluj.edu.pl Specifically, garlic-derived compounds have been shown to interact with the active site of rhodanese, affecting its enzymatic activity. researchgate.net While direct studies on the interaction of this compound itself with rhodanese are limited in the provided context, the broader class of thiazolidines has been implicated in processes involving this enzyme.

Sources of Low Molecular-Weight Thiol Compounds

This compound and its derivatives can serve as sources of low molecular-weight thiol compounds in biological systems. thermofisher.comnih.govguidechem.commyfisherstore.comthermofisher.comthermofisher.com Studies have shown that compounds such as 2-methyl-thiazolidine-2,4-dicarboxylic acid and 2-methyl-thiazolidine-4-carboxylic acid can release thiol compounds in environments like Ehrlich ascites tumor cells (EATC) and mouse liver homogenates. nih.gov This property is significant as thiols play crucial roles in various cellular processes, including antioxidant defense and detoxification.

Inhibition of Bacterial Enzyme MurB by Thiazolidinones

The thiazolidinone core structure, a key feature of derivatives related to this compound, has been identified as a potent inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall component, peptidoglycan, making it an attractive target for novel antibacterial agents. mdpi.comnih.gov The inhibitory action of 4-thiazolidinones is believed to stem from their ability to mimic the diphosphate (B83284) group of the native ligand, with the ester and carbonyl moieties of the thiazolidinone ring playing a key role in binding to the enzyme. researchgate.net

Research has shown that the antibacterial efficacy of thiazolidinone derivatives is highly dependent on the substitutions on the heterocyclic ring rather than on attached aromatic rings. researchgate.netorientjchem.org For instance, certain 3,5-disubstituted-2,4-thiazolidinediones have demonstrated good inhibitory potential against the MurB enzyme from E. coli. orientjchem.org In one study, a series of these derivatives exhibited Glide docking scores ranging from -3.97 kcal/mol to -5.86 kcal/mol, indicating effective binding to the enzyme's active site. orientjchem.org Specifically, compounds with pentyl, hydroxyhexyl, and 2-cyanobiphenyl substitutions showed enhanced binding interactions. orientjchem.org Another study reported that (aS)a-Butyl-2-[3-[4-(1,1-dimethylethyl)phenoxy]phenyl]-4-oxo-3-thiazolidineacetic acid inhibited the MurB enzyme with an IC₅₀ value of 7.7 μM. researchgate.net

The MurB enzyme catalyzes an essential step in the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), a precursor for the pentapeptide unit of the bacterial cell wall. mdpi.comorientjchem.org By inhibiting this enzyme, thiazolidinones interfere with cell wall synthesis, ultimately leading to bacterial cell lysis. nih.gov This mechanism makes MurB a compelling target, as it is essential for bacterial viability and absent in eukaryotes. nih.gov

Table 1: Inhibition of E. coli MurB by 3,5-Disubstituted-2,4-Thiazolidinedione Derivatives

| Compound | Substitution | Glide Docking Score (Kcal/mol) | Binding Energy (Kcal/mol) |

|---|---|---|---|

| IIIc | Pentyl | -5.474 | -41.9288 |

| IIId | Hydroxyhexyl | -5.8565 | -35.1242 |

| IIIm | 2-Cyanobiphenyl | -5.866 | -50.6788 |

Influence on Lipid Metabolism and Glucose Homeostasis (indirectly through related thiazolidinediones)

Thiazolidinediones (TZDs), which share a core structure with this compound, are well-known for their significant influence on lipid and glucose metabolism. smw.ch These compounds function as insulin sensitizers and are used in the management of type 2 diabetes. smw.chwikipedia.org Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a central role in regulating cellular differentiation, lipid metabolism, and glucose homeostasis. smw.chresearchgate.net

Activation of PPARγ by TZDs leads to a cascade of events that improve insulin sensitivity, particularly in skeletal muscle. wikipedia.org This helps to control hyperglycemia without increasing the pancreatic output of insulin. wikipedia.org In addition to their effects on glucose, TZDs and PPARγ activation also modulate lipid metabolism. europa.eu They are involved in the regulation of lipid storage and adipocyte differentiation. smw.ch

Studies have shown that intermittent fasting in diabetic mouse models leads to dramatic alterations in lipid metabolism, including reduced levels of various lipid classes and ceramides, which is linked to improved glucose homeostasis. nih.gov Furthermore, bile acids, which modulate lipid and glucose homeostasis by activating receptors like FXR and TGR5, are also being investigated for their interplay with the immune system in metabolic diseases. europa.eu While direct studies on this compound are limited in this area, the well-documented actions of the broader TZD class highlight the therapeutic potential of this chemical scaffold in addressing metabolic disorders like type 2 diabetes and dyslipidemia. europa.eue-dmj.org

Interactions with Biological Targets

PPAR Receptor Activation (Peroxisome Proliferator-Activated Receptors) by Thiazolidinediones

The primary molecular target for the metabolic effects of thiazolidinediones (TZDs) is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a type II nuclear receptor. wikipedia.orgnih.gov TZDs are potent agonists of PPARγ. wikipedia.orgsci-hub.se Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. wikipedia.org This binding regulates the transcription of numerous genes involved in glucose and lipid metabolism, and adipocyte differentiation. smw.chwikipedia.org

PPARγ is predominantly expressed in adipose tissue, the colon, and macrophages. wikipedia.org Its activation is crucial for adipogenesis and for regulating the storage of lipids. smw.ch The insulin-sensitizing effects of TZDs are a direct consequence of PPARγ activation. wikipedia.org Research has also explored the development of new TZD hybrids as potential PPARγ agonists. sci-hub.seresearchgate.net For example, certain synthesized thiazolidine-2,4-dione hybrids were found to significantly increase PPARγ gene expression, with some compounds showing a 2.2- and 2.4-fold increase. sci-hub.seresearchgate.net

Interestingly, while high concentrations of TZDs can induce apoptosis in lymphocytes, lower concentrations that cause optimal PPARγ transcriptional activation have been shown to protect these cells from apoptosis following growth factor withdrawal and can enhance the cell's ability to maintain its mitochondrial potential. nih.gov This suggests a complex, dose-dependent interaction with cellular survival pathways mediated by PPARγ activation. nih.gov

Cellular Metabolism Studies

The this compound scaffold and its derivatives are utilized in various cellular metabolism studies. In the protozoan parasite Entamoeba histolytica, which requires high concentrations of L-cysteine for growth, metabolomic studies using stable isotopes revealed that L-cysteine is rapidly metabolized into derivatives including this compound-4-carboxylic acid (MTCA). asm.orgnih.gov These thiazolidine derivatives serve as an intracellular storage form of L-cysteine. asm.orgnih.gov Furthermore, MTCA was shown to enhance the growth of the parasite's trophozoites and reduce intracellular reactive oxygen species (ROS), suggesting a role in defending against oxidative stress. asm.orgnih.gov

In cancer research, thiazolidinedione derivatives have been investigated for their ability to modulate cellular metabolism. acs.org Cancer cells often exhibit a shift towards glycolysis, a phenomenon known as the Warburg effect. acs.org Certain thiazolidinedione derivatives have been shown to suppress the viability of prostate cancer cells (LNCaP) by inhibiting glucose uptake. acs.org Dose-response analyses confirmed that the potency of these compounds in blocking glucose uptake correlated with their ability to suppress cell viability, suggesting a causal link. acs.org

Additionally, studies on 2-methyl-thiazolidine-2,4-dicarboxylic acid, a condensation product of L-cysteine and pyruvate (B1213749), have shown it can modulate the immune response. nih.gov This compound was found to significantly increase the proliferation of IL-2 dependent CTLL-2 cells and raise intracellular levels of non-protein sulfhydryls, acting as a delivery system for cysteine into the cell. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA biosynthesis. nih.govtandfonline.com Inhibition of TS leads to a depletion of dTMP, which in turn halts cell growth and proliferation, making it a key target in cancer chemotherapy. nih.govtandfonline.com

Recent research has focused on developing thiazolidinedione derivatives as novel thymidylate synthase inhibitors. sci-hub.senih.gov A series of thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized and evaluated for their antiproliferative activity. nih.govtandfonline.com Several of these hybrids demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing activity several folds higher than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

Further enzymatic assays confirmed that these compounds directly inhibit the TS enzyme. sci-hub.setandfonline.com For instance, two of the most active hybrids, compounds 9 and 10 from one study, inhibited the TS enzyme with IC₅₀ values of 1.67 µM and 2.21 µM, respectively. tandfonline.com Another study reported two different thiazolidinedione derivatives (compounds 11 and 12) that inhibited thymidylate synthase with IC₅₀ values of 5.1 µM and 3.2 µM. sci-hub.se These findings, supported by molecular docking studies, indicate that the thiazolidinedione scaffold has the potential to be developed into effective TS inhibitors for cancer treatment. sci-hub.setandfonline.com

Table 2: Thymidylate Synthase (TS) Inhibition by Thiazolidinedione Derivatives

| Compound Series | Compound ID | TS Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolidinedione-1,3,4-oxadiazole hybrids | Compound 9 | 1.67 | tandfonline.com |

| Compound 10 | 2.21 | tandfonline.com | |

| Thiazolidine-2,4-dione hybrids | Compound 11 | 5.1 | sci-hub.se |

| Compound 12 | 3.2 | sci-hub.se |

Biochemical Roles and Endogenous Formation

This compound, primarily in the form of this compound-4-carboxylic acid (MTCA), can be formed endogenously in the human body. researchgate.net This formation occurs through a non-enzymatic condensation reaction between L-cysteine and acetaldehyde (B116499). researchgate.netresearchgate.net Acetaldehyde is a highly reactive and toxic compound produced as the first intermediate in the oxidative metabolism of ethanol (B145695). researchgate.net The reaction with cysteine to form MTCA is therefore considered a potential detoxification pathway for acetaldehyde. researchgate.net

The presence of MTCA has been detected in human blood following the consumption of ethanol. researchgate.net Its blood elimination kinetics are slower than that of ethanol, with peak concentrations observed hours after intake. researchgate.net This endogenous formation is not limited to humans. In the parasite Entamoeba histolytica, MTCA is formed from L-cysteine and aldehydes as a way to regulate intracellular cysteine levels and detoxify aldehydes. asm.org

Furthermore, MTCA can be N-nitrosated to form N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA). plos.orguni-konstanz.de This process can occur in acidic environments like the stomach when nitrite (B80452) is present. plos.org The formation of NMTCA is influenced by dietary factors; for example, increased ingestion of cysteine and the presence of acetaldehyde can lead to enhanced urinary excretion of NMTCA. uni-konstanz.de The levels of NMTCA in cooked sausages have been shown to increase with the amount of added nitrite, indicating that factors other than nitrite, such as the availability of the MTCA precursor, can be limiting. innocua.net

Condensation Product of Cysteine and Acetaldehyde in Biological Systems

This compound, in its biologically relevant form as this compound-4-carboxylic acid (MTCA), is a condensation product formed from the non-enzymatic reaction between L-cysteine and acetaldehyde. nih.govresearchgate.net Acetaldehyde is a highly reactive and toxic compound produced as the first intermediate in the oxidative metabolism of ethanol. nih.govresearchgate.net Due to its electrophilic nature, acetaldehyde readily reacts with biogenic nucleophiles like the amino acid L-cysteine. nih.govresearchgate.net This reaction leads to the formation of the more stable, cyclic compound MTCA. nih.goviiarjournals.org

This condensation reaction is considered a detoxification mechanism, as it sequesters the harmful acetaldehyde. asm.org In the enteric protozoan parasite Entamoeba histolytica, which produces acetaldehyde during glucose fermentation, MTCA is one of several thiazolidine-4-carboxylic acids formed. asm.org These compounds, including MTCA, serve as a storage form of L-cysteine and are involved in the parasite's defense against oxidative stress. asm.org The formation of MTCA from L-cysteine and acetaldehyde has also been proposed as a method to reduce carcinogenic acetaldehyde in the saliva of smokers and in the stomach. iiarjournals.orghelsinki.fi

Occurrence in Human Blood Following Ethanol Consumption

The formation of this compound-4-carboxylic acid (MTCA) in the body is directly linked to the consumption of ethanol. nih.govresearchgate.net Studies have identified MTCA in human blood samples following the intake of alcohol. nih.govresearchgate.net In post-mortem blood samples with positive blood alcohol concentrations (BAC), significantly increased levels of MTCA were detected, whereas samples with negative BAC showed only low basal levels. nih.govresearchgate.net

To investigate this association further, a study administered a single oral dose of 0.5 g of ethanol per kilogram of body weight to human subjects and tracked the concentrations of both ethanol and MTCA in the blood over time. nih.govresearchgate.net The results showed that the elimination kinetics of MTCA from the blood were slower than those of ethanol. nih.govresearchgate.net The peak concentration of MTCA, which reached 12.6 mg/L, was observed 4 hours after the ethanol intake, at which point the BAC was 0.07‰. nih.govresearchgate.net MTCA remained detectable in the blood for up to 13 hours after consumption. nih.govresearchgate.net

Permeability and Toxicity in Cellular Models (e.g., Caco-2 cells)

The permeability and potential toxicity of this compound-4-carboxylic acid (MTCA) and its precursor, L-cysteine, have been evaluated using the Caco-2 cell line, a well-established in-vitro model for the human intestinal epithelium. nih.govtandfonline.com These studies are crucial for understanding the local effects and absorption of these compounds in the gastrointestinal tract. nih.govtandfonline.com

Research has shown that neither L-cysteine nor MTCA permeates through the Caco-2 cell monolayer at the concentrations tested. nih.govtandfonline.com This suggests that when L-cysteine is administered, for instance to bind acetaldehyde locally in the gut, it is not significantly absorbed, nor is the resulting MTCA product. nih.govresearchgate.net The lack of permeability reduces the risk of systemic effects. helsinki.fi

In terms of cytotoxicity, studies using the MTT assay on Caco-2 cells demonstrated that neither L-cysteine nor MTCA was harmful to the cells at most concentrations tested. nih.govresearchgate.net Only the highest concentration of MTCA showed an effect on cell viability. nih.govtandfonline.com These findings indicate that both L-cysteine and MTCA are generally non-toxic to intestinal cells when present locally. nih.govresearchgate.net

Table 1: Summary of Permeability and Toxicity Findings for L-cysteine and MTCA in Caco-2 Cells

| Compound | Permeability through Caco-2 Monolayer | Toxicity in Caco-2 Cells (MTT Assay) | Reference |

|---|---|---|---|

| L-cysteine | Not absorbed/permeated at tested concentrations. | Not toxic at concentrations up to 9.9 mM. | nih.govresearchgate.net |

| This compound-4-carboxylic acid (MTCA) | Not absorbed/permeated at tested concentrations. | Not harmful at most tested concentrations; only the highest concentration affected cell viability. | nih.govtandfonline.com |

Potential Therapeutic Areas (general for thiazolidine derivatives, inferring relevance for this compound scaffold)

The thiazolidine ring is a core structure in many compounds with significant pharmacological importance. mdpi.com While research on this compound itself is specific, the broader class of thiazolidine derivatives has been extensively explored for various therapeutic applications, suggesting potential areas of interest for the this compound scaffold.

Antimicrobial Applications (Antibacterial, Antifungal, Antiviral)

Thiazolidine derivatives are a well-characterized class of heterocyclic compounds that exhibit a wide spectrum of antimicrobial activities. scielo.brresearchgate.net Various synthetic analogues have been developed and tested against numerous pathogens.

Antibacterial: Thiazolidine-2,4-dione derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. scielo.brresearchgate.net Some derivatives have also demonstrated efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. scielo.bremanresearch.org The antimicrobial action of these compounds makes them promising candidates for the development of new antibacterial agents. scielo.br

Antifungal: The antifungal potential of thiazolidine derivatives has also been noted, with activity reported against fungi such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. scielo.brresearchgate.net

Antiviral: Certain thiazolidine derivatives have been investigated and reported to possess antiviral properties. mdpi.commdpi.com

Anticancer and Antiproliferative Activities

The thiazolidine scaffold is recognized as a "privileged structure" in medicinal chemistry for its utility in developing anticancer agents. pharmacophorejournal.commdpi.com Thiazolidine-2,4-diones (TZDs), in particular, have been described as having anticancer effects across a broad range of cancers. mdpi.com

The mechanisms behind their antiproliferative activity include the induction of apoptosis (programmed cell death), cell differentiation, and cell cycle arrest. nih.gov Numerous studies have synthesized novel thiazolidine derivatives and evaluated their cytotoxic effects against various human tumor cell lines. mdpi.comnih.gov

Table 2: Examples of Anticancer Activity in Thiazolidine Derivatives

| Derivative Type | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 5-benzylidenethiazolidine-2,4-diones | Breast cancer (MCF-7), Leukemia (K562) | Variable degrees of antiproliferative activity. | nih.gov |

| 2,3-diaryl-4-thiazolidinone derivatives | Lung cancer (A549), Breast cancer (MDA-MB-231) | Potent inhibition of cancer cell lines. | pharmacophorejournal.com |

| Thiazolidine-2,4-diones bearing sulfonylthiourea | Liver cancer (HepG2), Colon cancer (HCT116), Breast cancer (MCF-7) | Potent anticancer activities, particularly against HepG2. | mdpi.com |

| 5-arylidine-2,4-TZD derivatives | Mouse melanoma (B16), Colorectal carcinoma (CT26) | Cytotoxic effects. | rsc.org |

Anti-inflammatory Applications

Thiazolidine and thiazolidinone derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and the enzymes that synthesize them, such as cyclooxygenase (COX). nih.govresearchgate.net

Substituted thiazolidin-4-one derivatives have shown promise as inhibitors of both COX and 5-lipoxygenase, which are crucial enzymes in the inflammatory pathway. nih.gov Some studies have synthesized series of thiazolidinone derivatives and tested them in animal models, such as the carrageenan-induced paw edema assay, demonstrating significant inhibition of inflammation. nih.gov Certain derivatives have exhibited high selectivity for inhibiting the COX-2 isoform, which is associated with inflammation, over the COX-1 isoform, a desirable trait for reducing gastrointestinal side effects. mdpi.comnih.gov The anti-inflammatory properties of these compounds make them attractive for further research and development. researchgate.netsci-hub.se

Antioxidant Properties

Thiazolidine derivatives, in general, have been noted for their antioxidant capabilities which are significant in mitigating oxidative stress within biological systems. ontosight.ai This activity is often attributed to their ability to scavenge free radicals, which helps in protecting cells from damage. The core thiazolidine structure, containing sulfur and nitrogen atoms, is crucial to this biological activity, as it can interact with and modulate the activity of various enzymes and proteins.